2-chloro-6-(1H-imidazol-1-yl)pyridine
Overview
Description
2-Chloro-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both chloro and imidazolyl substituents on the pyridine ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(1H-imidazol-1-yl)pyridine typically involves the nucleophilic substitution reaction of 2,6-dichloropyridine with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the deprotonation of imidazole, making it a stronger nucleophile. The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and cost-effectiveness. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and improve product purity. Additionally, the use of recyclable catalysts and green chemistry principles is becoming more prevalent to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chloro substituent or to modify the imidazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydride, DMF, DMSO, elevated temperatures.
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.
Major Products:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Reduction: Dechlorinated pyridine derivatives.
Scientific Research Applications
2-Chloro-6-(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-(1H-imidazol-1-yl)pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, as a kinase inhibitor, it can block the phosphorylation of target proteins, thereby affecting signal transduction pathways. The chloro and imidazolyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-6-(1H-imidazol-1-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
2-Chloro-4-(1H-imidazol-1-yl)pyridine: Similar structure but with the imidazole group at the 4-position.
2-Bromo-6-(1H-imidazol-1-yl)pyridine: Similar structure but with a bromo substituent instead of chloro.
Uniqueness: 2-Chloro-6-(1H-imidazol-1-yl)pyridine is unique due to the specific positioning of the chloro and imidazolyl groups on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
2-chloro-6-imidazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWRVADNUDLFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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